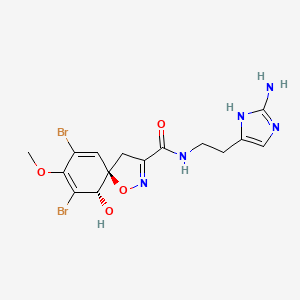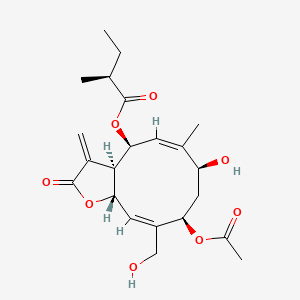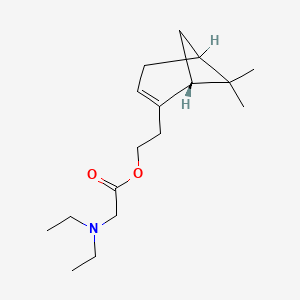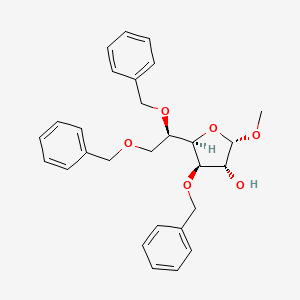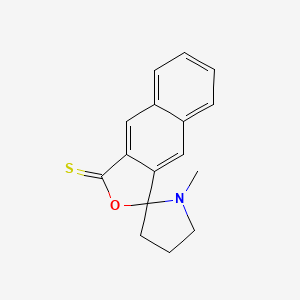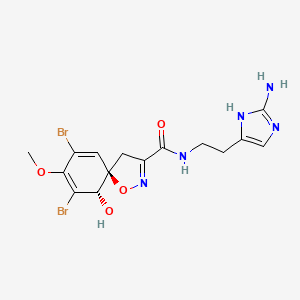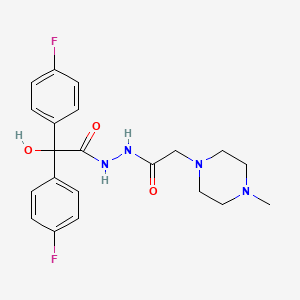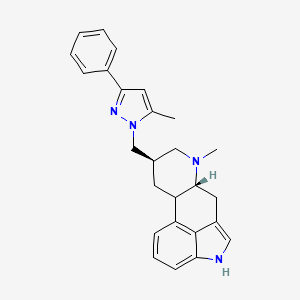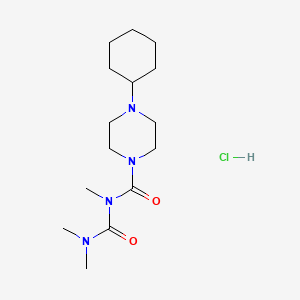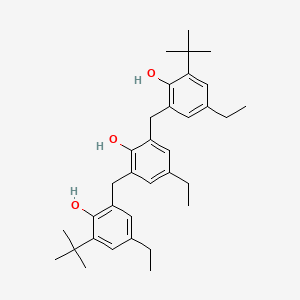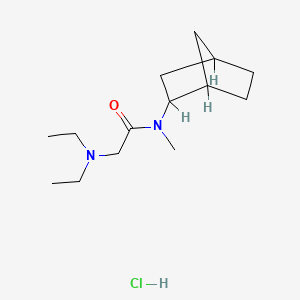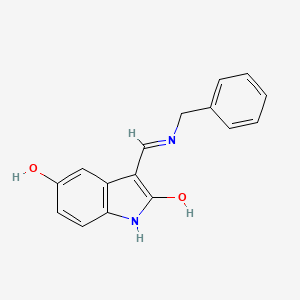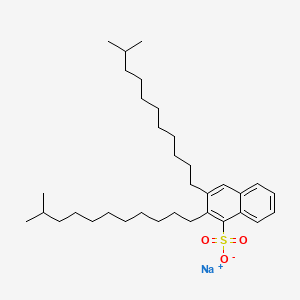
Sodium diisododecylnaphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium diisododecylnaphthalenesulphonate is a chemical compound with the molecular formula C₃₄H₅₆O₃SNa and a molecular weight of 566.85 g/mol . It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium diisododecylnaphthalenesulphonate typically involves the sulfonation of naphthalene followed by the introduction of diisododecyl groups. The process can be summarized as follows:
Sulfonation of Naphthalene: Naphthalene is reacted with sulfuric acid to introduce sulfonic acid groups.
Industrial Production Methods
Industrial production methods for this compound often involve continuous processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the sulfonation and alkylation steps. The final product is typically purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Sodium diisododecylnaphthalenesulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups .
Scientific Research Applications
Sodium diisododecylnaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to improve solubility and reaction rates.
Biology: The compound is used in cell lysis buffers to break open cells and release their contents.
Medicine: It is used in formulations for drug delivery systems to enhance the solubility of hydrophobic drugs.
Industry: This compound is used in detergents, emulsifiers, and dispersants in various industrial processes
Mechanism of Action
The mechanism of action of sodium diisododecylnaphthalenesulphonate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification, where it helps to stabilize mixtures of oil and water .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but a simpler structure.
Sodium dioctyl sulfosuccinate: Used as a stool softener and has similar surfactant properties.
Uniqueness
Sodium diisododecylnaphthalenesulphonate is unique due to its specific structure, which provides enhanced surfactant properties compared to simpler compounds like sodium dodecyl sulfate. Its larger hydrophobic groups make it more effective in stabilizing emulsions and dispersions .
Properties
CAS No. |
63701-24-6 |
|---|---|
Molecular Formula |
C34H55NaO3S |
Molecular Weight |
566.9 g/mol |
IUPAC Name |
sodium;2,3-bis(10-methylundecyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C34H56O3S.Na/c1-28(2)21-15-11-7-5-9-13-17-23-30-27-31-24-19-20-26-33(31)34(38(35,36)37)32(30)25-18-14-10-6-8-12-16-22-29(3)4;/h19-20,24,26-29H,5-18,21-23,25H2,1-4H3,(H,35,36,37);/q;+1/p-1 |
InChI Key |
JAEIFJQNZQKSJZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCCC(C)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


